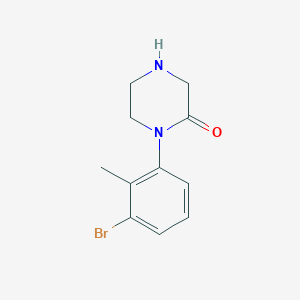
1-(3-Bromo-2-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methylphenyl)-2-piperazinone is an organic compound that features a brominated aromatic ring attached to a piperazinone moiety
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2-methylphenyl)-2-piperazinone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylphenyl derivatives, followed by the introduction of the piperazinone group through nucleophilic substitution reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Analyse Des Réactions Chimiques
1-(3-Bromo-2-methylphenyl)-2-piperazinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
1-(3-Bromo-2-methylphenyl)-2-piperazinone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)-2-piperazinone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the piperazinone moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromo-2-methylphenyl)-2-piperazinone include other brominated aromatic piperazinones and related derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, biology, and materials science.
Propriétés
Formule moléculaire |
C11H13BrN2O |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
1-(3-bromo-2-methylphenyl)piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c1-8-9(12)3-2-4-10(8)14-6-5-13-7-11(14)15/h2-4,13H,5-7H2,1H3 |
Clé InChI |
ZQJSMSRPLSHABD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)N2CCNCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


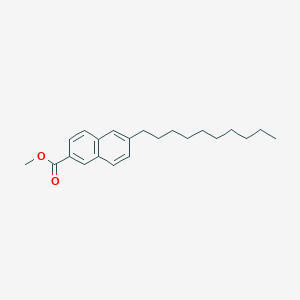
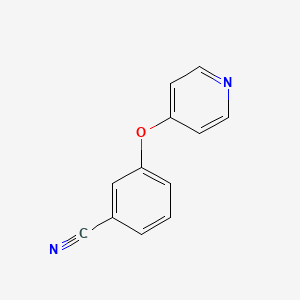

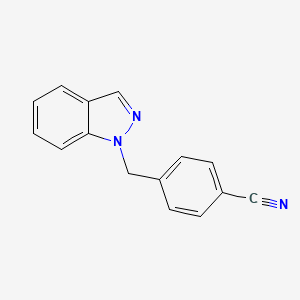
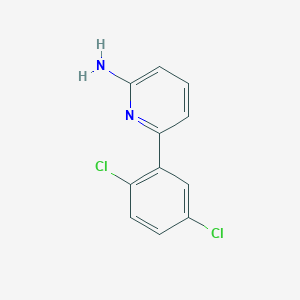
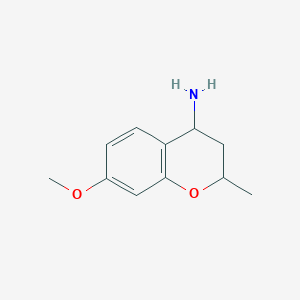
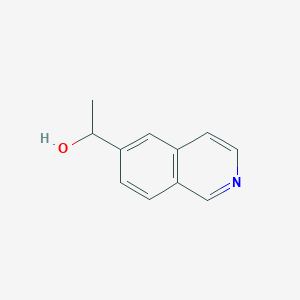
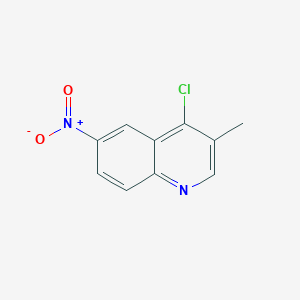
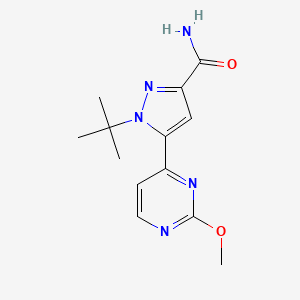
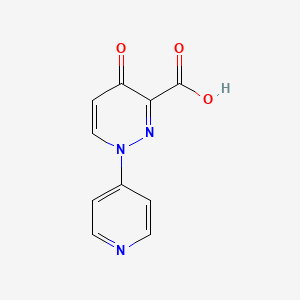
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
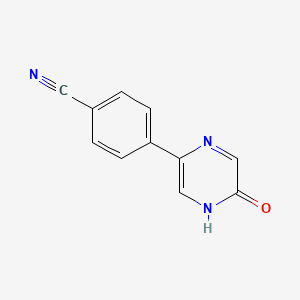
![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
